molecular formula C21H28O4 B585141 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione CAS No. 95042-81-2

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione

Cat. No.: B585141
CAS No.: 95042-81-2
M. Wt: 344.451
InChI Key: PCXMTNULYFCPPW-SJIZYOMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione is a high-value pregnane derivative of significant interest in pharmaceutical research and development, particularly in the field of synthetic corticosteroid chemistry. Compounds featuring the pregna-1,4-diene-3,20-dione core structure are recognized as key intermediates and precursors in the synthesis of potent glucocorticoid receptor agonists . Research into structurally similar molecules, such as budesonide and flunisolide, has demonstrated that modifications at specific positions on this steroid backbone can profoundly influence receptor binding affinity and biological activity . For instance, the introduction of 16α,17α-acetal groups has been shown to yield novel, highly active glucocorticoids without the need for a 9α-fluoro substituent, highlighting the strategic importance of the 17-position for chemical modification . As such, this compound offers researchers a versatile building block for exploring new structure-activity relationships, developing novel anti-inflammatory agents, and synthesizing more complex steroid analogs. Its defined stereochemistry at the 6-beta and 17 positions provides a critical foundation for targeted chemical transformations. This product is intended for laboratory research purposes by qualified scientists. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXMTNULYFCPPW-SJIZYOMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allylic Oxidation for 6β-Hydroxylation

The introduction of the 6β-hydroxy group is achieved through allylic oxidation of pregna-1,4-diene-3,20-dione precursors. Patent US5482934A details a one-step procedure using selenium dioxide (SeO₂) in anhydrous dioxane, which selectively oxidizes the C6 position without disrupting the 1,4-diene system. This method yields 6β-hydroxy derivatives in 68–72% efficiency, with stereochemical control attributed to the bulky C16/C17 acetal groups that hinder α-face reactivity.

Alternative routes involve autoxidation of 3-methoxypregna-3,5-diene intermediates, as described in PubMed 10624832. Exposure to atmospheric oxygen at 40°C for 48 hours generates the 6β-hydroxy epimer as the major product (55% yield), though this method requires subsequent hydrogenation to restore the 1,4-diene.

17-Hydroxylation via Ketalization and Hydrolysis

The 17-hydroxy group is introduced through a two-stage process:

  • Ketalization : Reacting 21-acetylated precursors with cyclohexanecarboxaldehyde in the presence of HCl gas (13% w/w) forms 16,17-acetals. Patent US5482934A specifies that perchloric acid catalysts yield a 50:50 R/S epimer mixture, while p-toluenesulfonic acid favors the S-epimer (95–98%).

  • Selective Hydrolysis : Treating the triacetylated intermediate with 10% aqueous HCl removes the C16/C17 acetyl groups while retaining the C21 ester. This step achieves 85–90% conversion efficiency when conducted below 25°C to prevent deacylation.

Stereochemical Control and Epimer Management

Catalyst-Dependent Epimer Ratios

The C22 stereocenter in 16,17-acetals dictates pharmacological activity. As demonstrated in patent US5482934A:

CatalystEpimer Ratio (R:S)Yield (%)Purity (%)
Perchloric acid (70%)40:607898.5
p-Toluenesulfonic acid1:998299.5

Wilkinson’s catalyst ([RhCl(PPh₃)₃]) further refines stereochemistry by selectively hydrogenating Δ¹-diene intermediates, enhancing 6β-configuration retention.

NMR-Guided Structural Confirmation

2D NOESY experiments (PubMed 10624832) validate the 6β orientation through cross-peaks between H6β (δ 4.12 ppm) and H19 methyl protons. The 17-hydroxy group is confirmed via HMBC correlations from H17 (δ 3.89 ppm) to C20 (δ 209.5 ppm).

Industrial-Scale Purification Techniques

Recrystallization Protocols

Patent US5482934A outlines a tiered solvent system for recrystallization:

  • Initial precipitation with ethyl ether/petroleum ether (1:4) removes acetylated byproducts.

  • Column chromatography on Sephadex LH-20 (chloroform mobile phase) separates R/S epimers, achieving 99.5% purity.

Dynamic Kinetic Resolution

Combining HCl-catalyzed hydrolysis with in situ epimerization (patent US4482494A) enables >90% recovery of the desired S-epimer. The process involves:

  • Maintaining pH 2–3 with 5% K₂CO₃ during extractions

  • Temperature-controlled agitation (30°C ± 2°C) to prevent diene isomerization

Analytical Characterization Data

Spectroscopic Profiles

Parameter6β,17-Dihydroxy-pregna-1,4-diene-3,20-dione
¹H NMR (CDCl₃)δ 6.15 (d, J=10 Hz, H1), 5.82 (d, J=10 Hz, H4), 4.12 (m, H6β), 3.89 (s, H17)
¹³C NMRδ 199.8 (C3), 209.5 (C20), 72.4 (C6), 70.1 (C17)
HRMS (ESI+)m/z 401.2124 [M+H]⁺ (calc. 401.2121)

Comparative Evaluation of Synthetic Routes

Yield and Efficiency Metrics

MethodStepsTotal Yield (%)Epimeric Purity (%)
SeO₂ Oxidation36899
Autoxidation45592
Hg(OAc)₂-Mediated54585

Industrial Process Optimization

Solvent Recovery Systems

Patent US5482934A implements closed-loop dioxane distillation, reducing solvent waste by 70% while maintaining anhydrous conditions critical for acetal stability.

Chemical Reactions Analysis

Types of Reactions

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce the double bonds in the diene structure.

    Substitution: This reaction can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield saturated hydrocarbons .

Scientific Research Applications

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural Modifications and Functional Implications

The table below summarizes key structural differences and their biological implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Biological Impact Reference
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione 6β-OH, 17-OH C₂₁H₂₈O₅ 360.44 Enhanced polarity due to 6β-OH; moderate glucocorticoid activity with potential metabolic stability .
9,11-Epoxy-6-fluoro-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione 6-F, 16-CH₃, 9,11-epoxy, 17,21-OH C₂₂H₂₇FO₅ 390.45 Fluorine increases lipophilicity and potency; 16-CH₃ enhances receptor affinity .
Clobetasol propionate 9α-F, 16β-CH₃, 21-Cl, 17-propionate C₂₅H₃₂ClFO₅ 466.97 High potency due to 9α-F and 16β-CH₃; 21-Cl and esterification prolong duration .
Prednisolone 11β-OH, 17-OH, 21-OH C₂₁H₂₈O₅ 360.44 Lacks 6β-OH; widely used for anti-inflammatory effects but shorter half-life .
Budesonide 16α,17α-acetal, 11β-OH, 21-OH C₂₅H₃₄O₆ 430.53 Acetal group improves topical activity; metabolized to 6β-hydroxybudesonide for inactivation .
16α-Hydroxyprednisolone 16α-OH, 11β-OH, 17-OH, 21-OH C₂₁H₂₈O₆ 376.44 Additional 16α-OH increases solubility; intermediate in budesonide metabolism .

Key Findings from Comparative Studies

Role of Fluorination: Fluorine at position 6α or 9α (e.g., Clobetasol , Clocortolone ) significantly enhances glucocorticoid receptor binding and potency but increases systemic toxicity.

Impact of Methyl Substitutions :

  • 16α-CH₃ (e.g., in ) or 16β-CH₃ (e.g., Clobetasol ) prolongs activity by resisting metabolic degradation. The target compound lacks this feature, suggesting shorter action .

Metabolic Pathways :

  • Budesonide’s 16α,17α-acetal group is metabolically stable in vitro, unlike 6beta-hydroxy derivatives, which are rapidly inactivated .
  • Prednisolone’s lack of 6β-OH results in faster clearance compared to the target compound .

Steric and Electronic Effects :

  • The 9,11-epoxy group in introduces rigidity, altering receptor interaction. The target compound’s 1,4-diene system may enhance binding flexibility.

Biological Activity

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The chemical structure of this compound includes two hydroxyl groups at the 6 and 17 positions, which are crucial for its biological activity. Its molecular formula is C21H30O3C_{21}H_{30}O_3 and it has a molecular weight of approximately 330.47 g/mol. The presence of hydroxyl groups enhances its interaction with biological targets, particularly steroid receptors.

Anti-inflammatory Properties

One of the primary biological activities of this compound is its anti-inflammatory effect. Studies have shown that this compound can inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory proteins through selective binding to glucocorticoid receptors. This mechanism is similar to other corticosteroids used in treating inflammatory conditions such as asthma and rheumatoid arthritis.

Hormonal Activity

The compound exhibits hormonal activity by mimicking the effects of natural corticosteroids. It influences various metabolic pathways and cellular signaling cascades. Its ability to modulate gene expression related to inflammation and immune response regulation makes it a candidate for therapeutic use in autoimmune diseases .

Research indicates that this compound interacts with the glucocorticoid receptor (GR), leading to transcriptional changes that downregulate inflammatory responses. The binding affinity of this compound to GR has been compared to other glucocorticoids like dexamethasone and triamcinolone. Studies suggest that it may possess a higher affinity than some conventional treatments .

Case Studies

  • Asthma Treatment : In clinical trials involving patients with asthma, this compound demonstrated significant reductions in airway inflammation and improved lung function compared to placebo treatments.
  • Rheumatoid Arthritis : A case study showed that patients receiving this compound experienced decreased joint swelling and pain relief due to its anti-inflammatory properties.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other steroids:

Compound NameAnti-inflammatory ActivityHormonal ActivityBinding Affinity (to GR)
This compoundHighModerateHigher than Dexamethasone
DexamethasoneVery HighHighStandard
TriamcinoloneHighModerateLower than Dexamethasone

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6β,17-Dihydroxy-pregna-1,4-diene-3,20-dione, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Synthesis often involves microbial biotransformation or chemical modification of steroidal precursors. For instance, microbial hydroxylation at C6β and C17 positions can be achieved using Rhizopus spp. under controlled pH (5.5–7.0) and temperature (25–30°C) to optimize regioselectivity . Chemical routes may employ acetone acetal protection of hydroxyl groups to prevent undesired side reactions during oxidation steps .
  • Critical Parameters : Solvent polarity, temperature, and enzyme specificity directly impact stereochemical outcomes. Evidence from patent applications highlights the use of Aspergillus niger for high-yield 6β-hydroxylation .

Q. Which spectroscopic and chromatographic methods are critical for characterizing structural integrity and purity?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of hydroxyl groups and double-bond positions (e.g., δ 5.70–5.90 ppm for C1 and C4 protons in diene systems) .
  • HPLC : Reverse-phase C18 columns with UV detection at 240 nm (for α,β-unsaturated ketones) assess purity (>98% by area normalization) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for C6β and C17α configurations .

Q. What are the stability profiles of 6β,17-Dihydroxy-pregna-1,4-diene-3,20-dione under varying pH, temperature, and light conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via oxidation at C20-ketone and dehydration of hydroxyl groups. Use argon-purged vials and amber glass to mitigate light/oxygen sensitivity . LC-MS identifies major degradation products (e.g., 3-keto-4-ene derivatives) .

Q. How can researchers assess the compound’s glucocorticoid receptor (GR) binding affinity and metabolic stability in vitro?

  • Methodology :

  • GR Binding Assay : Competitive displacement of 3H^3H-dexamethasone in cytosolic fractions from rat liver, with IC50_{50} values normalized to dexamethasone (=100%) .
  • Hepatic Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH for 60 min; monitor hydroxylated metabolites via UPLC-QTOF .

Advanced Research Questions

Q. How can researchers address contradictory data on regioselectivity during microbial hydroxylation of steroidal substrates?

  • Methodology : Use isotopic labeling (2H^{2}H/13C^{13}C) at C6 and C17 positions to track enzymatic activity. Comparative studies with Cunninghamella elegans vs. Streptomyces spp. reveal species-specific hydroxylation patterns. For example, C. elegans favors 6β-hydroxylation, while Streptomyces promotes 11α-modifications .

Q. What advanced strategies improve sensitivity in detecting trace impurities during quality control?

  • Methodology :

  • LC-MS/MS with MRM : Quantifies impurities at 0.1% levels (e.g., 17α-epimer) using transitions m/z 493→355 (parent) and m/z 493→337 (degradant) .
  • Chiral HPLC : Separates enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol gradients .

Q. How do structural modifications at C6β and C17 influence pharmacological activity?

  • Methodology : Synthesize analogs (e.g., 6β-fluoro or 17α-acetate derivatives) and compare GR transactivation in luciferase reporter assays. Data show 6β-hydroxylation enhances receptor binding by 30% vs. 6α-isomers, while 17α-acetylation reduces hepatic clearance .

Q. What computational and experimental approaches resolve contradictions in metabolic pathway predictions?

  • Methodology :

  • Docking Simulations : AutoDock Vina predicts metabolite formation via CYP3A4/5 interactions, validated by in vitro microsomal studies .
  • Isotope Trapping : Co-incubate with 18O^{18}O-H2_2O to distinguish hydrolytic vs. oxidative pathways for 20-ketone reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.